molecular formula C15H14N2OS2 B2702920 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 852933-45-0

3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2702920
CAS No.: 852933-45-0
M. Wt: 302.41
InChI Key: FEEDJVIEAUEBGD-UHFFFAOYSA-N
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Description

“3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 852933-45-0 . It has a molecular weight of 302.42 and its IUPAC name is 3-ethyl-5-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno [2,3-d]pyrimidin-4 (1H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2OS2/c1-3-17-14 (18)11-9 (2)12 (10-7-5-4-6-8-10)20-13 (11)16-15 (17)19/h4-8H,3H2,1-2H3, (H,16,19) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 302.41 . Unfortunately, specific physical and chemical properties like density, melting point, and boiling point are not available in the retrieved data.

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Compounds displayed potent anticancer activity comparable to that of doxorubicin against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Cytotoxic Activity

Novel 4-thiopyrimidine derivatives were synthesized and their molecular structures studied. These compounds demonstrated cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and various cancer cell lines, providing insights into their potential as cancer therapy agents (Stolarczyk et al., 2018).

Green Synthesis

A catalytic four-component reaction offers a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the potential for environmentally friendly methodologies in creating pharmacologically relevant compounds (Shi et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Thieno[2,3-d]pyrimidine derivatives have been explored for antimicrobial and anti-inflammatory properties, indicating their potential as bioactive compounds for treating infections and inflammation (Srivastava & Das, 2009).

Nonlinear Optical (NLO) Properties

Thiopyrimidine derivatives have been studied for their NLO properties, suggesting applications in the fields of medicine and nonlinear optics. This includes the exploration of their electronic, linear, and nonlinear optical behavior through DFT/TDDFT studies (Hussain et al., 2020).

Antifolates and DHFR Inhibitors

Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has been conducted for their potential as antifolates and dihydrofolate reductase (DHFR) inhibitors, showing promise as antitumor agents (Gangjee et al., 2007).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-ethyl-5-methyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-3-17-14(18)11-9(2)12(10-7-5-4-6-8-10)20-13(11)16-15(17)19/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEDJVIEAUEBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC(=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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